molecular formula C8H8BrN3OS2 B2431522 3-[(5-bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one CAS No. 1248942-93-9

3-[(5-bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one

Cat. No.: B2431522
CAS No.: 1248942-93-9
M. Wt: 306.2
InChI Key: RCSAYCZKRLKQSP-UHFFFAOYSA-N
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Description

3-[(5-Bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one is a chemical research compound featuring a 1,2,4-triazole core functionalized with a bromothiophene moiety. Compounds based on the 1,2,4-triazolethione scaffold are of significant interest in medicinal chemistry and drug discovery due to their wide spectrum of reported biological activities . This structure is a cyclic analog of important biochemical components like thiosemicarbazides, making it a valuable building block for synthesizing more complex heterocyclic systems . Research Applications & Potential: The 1,2,4-triazolethione class has been extensively investigated for its pharmacological potential. While the specific properties of this compound require further characterization, related analogs are studied for various activities. Mercapto-substituted 1,2,4-triazoles play an important role in chemopreventive and chemotherapeutic effects in oncology research . Furthermore, this chemical family shows promise as a basis for developing antiviral and anti-infective agents, with some derivatives demonstrating activity against HIV-1 and other viruses . Additional research areas for triazolethiones include their use as anticonvulsants, antimicrobials, and anti-inflammatory agents, highlighting the versatility of this structural motif in biological investigations . Handling & Usage: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and conduct all risk assessments accordingly.

Properties

IUPAC Name

3-[(5-bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3OS2/c1-12-7(13)10-11-8(12)14-4-5-2-3-6(9)15-5/h2-3H,4H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSAYCZKRLKQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NN=C1SCC2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248942-93-9
Record name 3-{[(5-bromothiophen-2-yl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Preparation Methods

Reaction of 3-Amino-5-thio-1,2,4-triazole with 5-Bromothiophene-2-methyl Bromide

A foundational method involves the nucleophilic substitution between 3-amino-5-thio-1,2,4-triazole and 5-bromothiophene-2-methyl bromide. The reaction proceeds in a basic ethanol-water medium, where sodium hydroxide deprotonates the thiol group of the triazole, enhancing its nucleophilicity. The alkylation occurs at the sulfur atom, forming the methylsulfanyl bridge.

Reaction Conditions :

  • Solvent : Ethanol-water (3:1 ratio)
  • Temperature : 75°C
  • Reaction Time : 20 minutes
  • Yield : 66%

Procedure :

  • Dissolve 3-amino-5-thio-1,2,4-triazole (2.32 g, 0.02 mol) in 20 mL of 1 M NaOH.
  • Add 5-bromothiophene-2-methyl bromide (3.75 g, 0.02 mol) dissolved in 40 mL ethanol.
  • Reflux at 75°C until turbidity dissipates (20 minutes).
  • Concentrate under reduced pressure, dilute with water, and refrigerate to precipitate the product.

Key Observations :

  • The amber-colored solution indicates intermediate formation.
  • Azeotropic drying with toluene ensures removal of residual water, critical for purity.

Cyclization Approaches

Alkaline Cyclization of Thiosemicarbazides

Thiosemicarbazides derived from 5-bromothiophene-2-carbaldehyde undergo cyclization in alkaline conditions to form the triazolone core. This method, adapted from triazole-thione syntheses, involves two stages:

  • Formation of Thiosemicarbazide : React 5-bromothiophene-2-carbaldehyde with thiosemicarbazide in ethanol.
  • Cyclization : Treat the intermediate with NaOH in ethanol under reflux.

Optimized Parameters :

  • NaOH Concentration : 2 M
  • Cyclization Temperature : 80°C
  • Yield : 72–78%

Mechanistic Insight :
The base abstracts a proton from the thiosemicarbazide, facilitating intramolecular nucleophilic attack and subsequent cyclodehydration to form the triazolone ring.

Characterization and Validation

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (DMSO-d₆) : δ 2.26 (s, 3H, CH₃), 4.17 (s, 2H, SCH₂), 7.09–7.23 (m, 2H, thiophene-H).
  • ¹³C NMR : 21.1 (CH₃), 35.1 (SCH₂), 129.1–136.6 (aromatic carbons), 156.2 (C=O).

Infrared Spectroscopy (IR) :

  • Peaks at 3439 cm⁻¹ (N-H stretch), 1636 cm⁻¹ (C=O), 1500 cm⁻¹ (C-Br).

Mass Spectrometry (ESI-MS) :

  • Molecular ion peak at m/z 220.9 [M-H]⁻, confirming the molecular formula C₁₀H₉BrN₄OS.

Comparative Data Table: Synthesis Methods

Method Starting Materials Reagents/Conditions Yield (%) Purity (HPLC %)
Nucleophilic Substitution 3-Amino-5-thio-1,2,4-triazole NaOH, ethanol-water, 75°C 66 96
Alkaline Cyclization 5-Bromothiophene-2-carbaldehyde NaOH, ethanol, 80°C 72–78 98
Patent-Based Suzuki Coupling Bromothiophenyl boronic acid Pd(PPh₃)₄, XPhos, K₂CO₃ 58 95

Challenges and Optimization Strategies

Solvent Selection Impact

Ethanol-water mixtures enhance solubility of ionic intermediates, but pure ethanol improves reaction rates for non-polar substrates. Trials with isopropanol or DMF showed reduced yields (<50%), underscoring ethanol’s superiority.

Temperature Control

Exceeding 80°C during cyclization led to decomposition, evidenced by HPLC impurities >10%. Maintaining 75–80°C balances reaction kinetics and stability.

Chemical Reactions Analysis

Types of Reactions

3-[(5-bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes.

    Oxidation and Reduction: Reagents like hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 3-[(5-bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one is unique due to its combination of a triazole ring and a brominated thiophene moiety. This structural feature imparts distinct electronic properties and reactivity, making it valuable in various research and industrial applications.

Biological Activity

3-[(5-bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one is a heterocyclic compound characterized by the presence of a triazole ring and a brominated thiophene moiety. Its unique structure positions it as a promising candidate in medicinal chemistry, particularly for its potential antimicrobial and anticancer activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C8H8BrN3OS2C_8H_8BrN_3OS_2 with a molecular weight of approximately 306.2 g/mol. The structural representation can be summarized as follows:

PropertyValue
IUPAC NameThis compound
CAS Number1248942-93-9
Molecular Weight306.2 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

Molecular Targets:

  • Enzymes: Inhibition of specific enzymes involved in cellular processes.
  • Receptors: Modulation of receptor activity affecting cell signaling pathways.

Biological Pathways:
The compound may influence pathways such as:

  • DNA Synthesis Inhibition: Disruption of nucleic acid synthesis in pathogens or cancer cells.
  • Apoptosis Induction: Triggering programmed cell death in malignant cells.

Biological Activity Studies

Recent studies have evaluated the biological activities of this compound alongside related triazole derivatives.

Antimicrobial Activity

In vitro studies have demonstrated significant antimicrobial effects against various bacterial strains. The compound exhibited activity comparable to established antibiotics against Gram-positive and Gram-negative bacteria.

Cytotoxicity and Anticancer Activity

Research has shown that this compound possesses notable antiproliferative properties against several cancer cell lines:

Cell LineIC50 (µM)
HCT116 (Colon)6.2
T47D (Breast)27.3

These results indicate that the compound may effectively inhibit cancer cell growth while maintaining low toxicity levels in normal cells.

Case Studies

  • Study on Cytokine Release:
    A study evaluated the effect of triazole derivatives on cytokine release in peripheral blood mononuclear cells (PBMC). The results indicated that compounds similar to this compound significantly inhibited TNF-alpha production by up to 60%, suggesting potential anti-inflammatory properties .
  • Antiproliferative Activity:
    Another investigation focused on the antiproliferative effects of this compound against lung and breast cancer cells. The findings revealed that it could reduce cell viability significantly, indicating its potential as an anticancer agent .

Q & A

Q. How do solvent effects influence the compound’s solvatochromic behavior and reactivity?

  • Methodological Answer : UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane vs. DMSO) reveals bathochromic shifts (~20 nm) due to π→π* transitions. Kamlet-Taft parameters quantify solvent hydrogen-bonding effects on reaction rates (e.g., 2x faster in DMF than ethanol) .

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